N-Hydroxymethyl Sumatriptan

Pharmaceutical Analysis Quality Control Regulatory Science

N-Hydroxymethyl Sumatriptan is the unequivocal pharmacopoeial reference standard designated as Sumatriptan EP Impurity C (USP Sumatriptan Succinate Related Compound C). It is not interchangeable with any other sumatriptan analog. The defined N-hydroxymethyl substitution dictates its unique HPLC retention time and MS fragmentation, making it the sole standard that satisfies ICH Q3A/B system suitability criteria. Every lot is supplied with a comprehensive Certificate of Analysis that includes orthogonal purity by HPLC, structural confirmation by ¹H NMR, and mass identification by HRMS or LC-MS. Procuring this specific impurity standard is non-negotiable for valid analytical method validation, forced degradation studies, and regulatory batch release of sumatriptan API and finished dosage forms.

Molecular Formula C15H23N3O3S
Molecular Weight 325.427
CAS No. 1797905-62-4
Cat. No. B584782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxymethyl Sumatriptan
CAS1797905-62-4
Synonyms[3-[3-(Dimethylamino)ethyl]-1-(hydroxymethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide;  USP Sumatriptan Succinate Related Compound C; 
Molecular FormulaC15H23N3O3S
Molecular Weight325.427
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC2=C(C=C1)N(C=C2CCN(C)C)CO
InChIInChI=1S/C15H23N3O3S/c1-16-22(20,21)10-12-4-5-15-14(8-12)13(6-7-17(2)3)9-18(15)11-19/h4-5,8-9,16,19H,6-7,10-11H2,1-3H3
InChIKeyLLFXXOGYYGFSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxymethyl Sumatriptan (CAS 1797905-62-4): A Pharmacopoeial Reference Standard for Migraine API Impurity Control


N-Hydroxymethyl Sumatriptan (CAS 1797905-62-4), chemically designated as 1-(3-(2-(dimethylamino)ethyl)-1-(hydroxymethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide, is a synthetic organic compound classified as a specified impurity of the anti-migraine drug sumatriptan [1]. This compound is listed in the European Pharmacopoeia (EP) as Sumatriptan EP Impurity C and in the United States Pharmacopeia (USP) as Sumatriptan Succinate Related Compound C [2]. It is not a therapeutic agent but rather a critical analytical reference standard, utilized for identification, quantification, and control of this specific impurity in sumatriptan active pharmaceutical ingredient (API) and drug products, as mandated by ICH and pharmacopoeial guidelines [3]. Its primary value proposition lies in its exact pharmacopoeial identity and the availability of certified reference material with comprehensive characterization data compliant with global regulatory standards [4].

Why Generic Sumatriptan Impurity Standards Cannot Replace Certified N-Hydroxymethyl Sumatriptan (Impurity C)


In pharmaceutical quality control (QC) and method validation, interchangeability between similar compounds is strictly prohibited by regulatory authorities. A compound like N-Hydroxymethyl Sumatriptan (Sumatriptan EP Impurity C) cannot be substituted with a structurally related analog (e.g., Sumatriptan EP Impurity A, D, H, or the parent drug) due to fundamental differences in chemical identity, chromatographic behavior, and regulatory recognition. The specific position of the N-hydroxymethyl group in Impurity C dictates its unique retention time in HPLC analysis, its distinct mass spectrum, and its singular chemical name and CAS number. Substituting with another sumatriptan impurity—even one with a similar molecular weight or functional group—would invalidate analytical methods, compromise system suitability tests, and render regulatory submissions (ANDAs, NDAs, DMFs) non-compliant [1]. This guide provides the quantitative evidence differentiating N-Hydroxymethyl Sumatriptan from its closest analogs, substantiating its non-negotiable role as a pharmacopoeial reference standard [2].

Quantitative Differentiation of N-Hydroxymethyl Sumatriptan Against Its Closest Sumatriptan Impurity Analogs


EP-Specified Impurity C Identity: Non-Substitutable Regulatory Status

N-Hydroxymethyl Sumatriptan is designated as Impurity C in the European Pharmacopoeia (EP) monograph for Sumatriptan Succinate and as Related Compound C in the United States Pharmacopeia (USP). This is a fixed regulatory identity that cannot be fulfilled by any other compound [1]. In contrast, other sumatriptan impurities such as Impurity A (CAS 545338-89-4), Impurity D (CAS 212069-94-8), or the 5-Hydroxymethyl Impurity (CAS 334981-08-7) have distinct EP designations (A, D, or unassigned) and unique CAS numbers, making them unsuitable for Impurity C quantification and identification [2]. The specific structural feature—a hydroxymethyl group on the indole nitrogen—is what defines Impurity C, setting it apart from impurities like the 5-Hydroxymethyl Impurity which bears a hydroxymethyl group on a different carbon atom .

Pharmaceutical Analysis Quality Control Regulatory Science

Reported HPLC Purity of N-Hydroxymethyl Sumatriptan vs. Sumatriptan Dimer Impurity H

A 2023 study describing a novel synthetic route for two sumatriptan impurities provided quantitative purity data for both N-Hydroxymethyl Sumatriptan (Impurity C) and Sumatriptan Dimer (Impurity H) using HPLC. The synthesized Impurity C achieved an HPLC purity of 99.077%, while Impurity H attained 99.924% under the same analytical conditions [1]. This data demonstrates that while both are high-purity materials, they are not identical. The specific purity of each batch is critical for its use as a reference standard, as the exact purity value is used to calculate impurity content in test samples. A user cannot assume that Impurity C and Impurity H will have equivalent purity profiles, nor can they be used interchangeably in a validated method.

Analytical Method Development HPLC Reference Standard Characterization

Synthetic Yield Comparison: N-Hydroxymethyl Sumatriptan vs. Sumatriptan Dimer Impurity H

The 2023 synthesis study also reported product yields for the key intermediates leading to Impurity C and Impurity H. While direct overall yields are not provided, the final step yield for the N-Hydroxymethyl Sumatriptan precursor (Compound 13) was reported as 98%, whereas the corresponding intermediate for Sumatriptan Dimer (Compound 14) was obtained in 94% yield [1]. These differences in synthetic efficiency are relevant for commercial suppliers and for laboratories that may need to synthesize these impurities in-house. It underscores that each impurity possesses unique chemical reactivity and requires distinct synthetic strategies.

Process Chemistry Impurity Synthesis Chemical Manufacturing

Structural Differentiation: N-Hydroxymethyl vs. 5-Hydroxymethyl Sumatriptan Impurity

N-Hydroxymethyl Sumatriptan (Impurity C) is structurally distinct from Sumatriptan 5-Hydroxymethyl Impurity (CAS 334981-08-7). The former features a hydroxymethyl group (-CH2OH) on the indole nitrogen atom (N1), whereas the latter has this substitution on the 5-position of the indole ring . This positional isomerism is critical, as it results in different physicochemical properties, such as polarity and UV absorbance, leading to distinct chromatographic retention times. Consequently, these two impurities cannot serve as mutual substitutes in an HPLC method designed to detect and quantify a specific impurity [1].

Analytical Chemistry Chromatography Impurity Profiling

Commercial Availability: Multiple Certified Suppliers for N-Hydroxymethyl Sumatriptan

N-Hydroxymethyl Sumatriptan (Impurity C) is commercially available from multiple ISO-certified vendors specializing in pharmaceutical reference standards, including SynZeal, Veeprho, Simson Pharma, and Alfa Chemistry [1]. These suppliers provide the compound with a Certificate of Analysis (CoA) and comprehensive characterization data compliant with EP and USP guidelines. This contrasts with some other sumatriptan impurities, which may have fewer commercial sources or are only available through custom synthesis. The existence of a competitive market for this specific impurity ensures reliable supply, competitive pricing, and a choice of vendors for procurement managers, mitigating supply chain risk .

Pharmaceutical Reference Standards Supply Chain Quality Assurance

High-Value Procurement Scenarios for N-Hydroxymethyl Sumatriptan (Sumatriptan EP Impurity C)


Regulatory Submission Support: ANDA and DMF Filing

The primary application is as a certified reference standard for the identification and quantification of Sumatriptan EP Impurity C in sumatriptan drug substance and drug product. This is a mandatory requirement for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) submitted to agencies like the FDA and EMA. The compound's exact pharmacopoeial designation and the availability of a Certificate of Analysis (CoA) with traceable purity data (e.g., 99.077% [1]) are essential for demonstrating compliance with ICH Q3A/B impurity guidelines [2]. Procurement of this exact compound from a qualified vendor is non-negotiable for a successful regulatory submission.

Analytical Method Development and Validation (AMV)

Analytical chemists utilize N-Hydroxymethyl Sumatriptan as a reference standard during the development and validation of stability-indicating HPLC and UPLC methods for sumatriptan. The compound's well-defined structure, characterized by MS and ¹H NMR [3], allows for the establishment of system suitability parameters, including specific retention times, resolution factors, and tailing factors. Its use ensures the developed method is specific and capable of accurately separating Impurity C from the main drug peak and other related impurities (e.g., Impurity A, B, D, H).

Routine Quality Control (QC) Lot Release Testing

In pharmaceutical manufacturing QC laboratories, this impurity standard is used in every batch release test of sumatriptan API and finished dosage forms. By preparing a standard solution of known concentration and purity, analysts can quantify the level of Impurity C in the production batch via external standard calibration. The commercial availability of the compound from multiple suppliers in various pack sizes (e.g., 10 mg to 100 mg ) supports both small-scale R&D and large-scale, high-throughput QC operations.

Forced Degradation and Stability Studies

The compound is an essential tool in forced degradation (stress testing) studies to understand the degradation pathways of sumatriptan. The 2023 synthesis paper [3] noted that N-hydroxymethyl sumatriptan can be synthesized by reacting the parent drug with hydroxyl radicals . Monitoring the formation of this specific impurity under oxidative stress conditions (e.g., with hydrogen peroxide) is critical for establishing the drug's degradation profile, validating the analytical method as 'stability-indicating,' and setting appropriate shelf-life specifications for the commercial product.

Quote Request

Request a Quote for N-Hydroxymethyl Sumatriptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.